molecular formula C14H17N3O2 B2413655 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 891113-13-6

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No. B2413655
CAS RN: 891113-13-6
M. Wt: 259.309
InChI Key: KKCPYFFZOVKISR-UHFFFAOYSA-N
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Description

“N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a 2,4-dimethylphenyl group and an isobutyramide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which would likely contribute to the compound’s stability and possibly its reactivity . The 2,4-dimethylphenyl and isobutyramide groups could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the oxadiazole ring, the 2,4-dimethylphenyl group, and the isobutyramide group could affect properties like solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,4-oxadiazoles are versatile scaffolds in medicinal chemistry, showing a wide range of biological activities. The synthesis of these compounds often involves the cyclization of hydrazides with various electrophiles, employing techniques like the Ugi-4CR/aza-Wittig sequence for efficient construction of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This approach provides a novel and efficient method for synthesizing these derivatives without the need for any catalyst or activation, highlighting the structural versatility and potential for customization in drug design (Ramazani & Rezaei, 2010).

Biological Activities and Applications

  • Antimicrobial and Antifungal Activities : Certain 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal properties. For example, compounds with 1,3,4-oxadiazole structures have been evaluated for their inhibitory activity against pathogenic bacteria and fungi, demonstrating broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
  • Anticancer Activity : N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been synthesized and evaluated for their anticancer activities across various cancer cell lines. These studies indicate the potential of these compounds as anticancer agents, with some showing high sensitivity against melanoma, leukemia, breast cancer, and colon cancer cell lines (Ahsan et al., 2014).
  • Antiepileptic Activity : The development of novel compounds based on 1,3,4-oxadiazole structures for antiepileptic activity highlights their potential in treating epilepsy. These studies include the synthesis and pharmacological evaluation of compounds for their efficacy in animal models, providing a foundation for further exploration of these derivatives in antiepileptic drug development (Rajak et al., 2013).

Mechanism of Action

Target of Action

The compound’s primary targets are alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmitter release, which affects various physiological processes.

Mode of Action

The compound acts as an agonist at alpha-adrenergic and octopamine receptors . This means it binds to these receptors and activates them, mimicking the action of natural neurotransmitters. Additionally, it inhibits the activity of monoamine oxidases and prostaglandin synthesis , enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.

Biochemical Pathways

Upon activation of the alpha-adrenergic and octopamine receptors, the compound triggers a cascade of biochemical reactions leading to overexcitation . This overexcitation can result in paralysis and death in insects . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the overexcitation effect.

Result of Action

The compound’s action results in overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide . It is less harmful to mammals, making it a popular choice for controlling mite or tick infestations in dogs .

Future Directions

The study and application of oxadiazole derivatives are active areas of research, particularly in the field of medicinal chemistry, where these compounds are often used in drug design . Future research could explore the properties and potential applications of this specific compound.

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPYFFZOVKISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

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